molecular formula C23H22BrN3O3 B2361970 6-bromo-3-(4-oxo-4-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)butyl)quinazoline-2,4(1H,3H)-dione CAS No. 958719-95-4

6-bromo-3-(4-oxo-4-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)butyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2361970
CAS No.: 958719-95-4
M. Wt: 468.351
InChI Key: FKQTZYPGQUIDAD-UHFFFAOYSA-N
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Description

6-Bromo-3-(4-oxo-4-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)butyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound notable for its extensive applications in scientific research, including chemistry, biology, and medicine. Its structure consists of a quinazoline backbone with various substituents that confer unique reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-3-(4-oxo-4-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)butyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic synthesis. One common route starts with the bromination of quinazoline derivatives, followed by the introduction of the butyl side chain through alkylation reactions. The subsequent steps involve selective functional group transformations, such as oxidation and amide bond formation, under controlled conditions like the use of specific solvents and catalysts to ensure high yields and purity.

Industrial Production Methods: On an industrial scale, the production of this compound might be optimized to include cost-effective and scalable reactions, such as continuous flow chemistry techniques or using less expensive reagents. Emphasis is placed on optimizing reaction times, temperatures, and purification processes to achieve a high-quality product suitable for research and development purposes.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including:

  • Oxidation: Often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Can involve reducing agents such as lithium aluminum hydride.

  • Substitution: Substitution reactions may occur at the quinazoline core or on the side chains, utilizing reagents like halides or sulfonates.

Common Reagents and Conditions: Reactions typically occur under conditions tailored to the compound's stability and reactivity. For example, using inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions, or employing specific temperatures and solvents to facilitate certain transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Oxidative transformations might yield quinazoline-N-oxides, while reductions can lead to partially saturated derivatives.

Scientific Research Applications

This compound's diverse functionality makes it valuable in various fields:

  • Chemistry: Used as an intermediate for synthesizing other complex molecules.

  • Medicine: Investigated for its pharmacological properties, including potential anti-cancer or anti-inflammatory effects.

  • Industry: Can be part of material science research, contributing to the development of new materials with specific properties.

Mechanism of Action

The compound's biological effects are often mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to observed effects. For instance, the quinazoline moiety might interact with certain kinases, inhibiting their activity and impacting cell signaling pathways.

Comparison with Similar Compounds

Compared to other compounds in its class, 6-bromo-3-(4-oxo-4-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)butyl)quinazoline-2,4(1H,3H)-dione is unique in its specific substituents which confer distinct reactivity and biological activity. Similar compounds include:

  • 4-aminoquinazolines

  • 6-chloroquinazolines

These analogs might share core structural features but differ in their side chains and functional groups, resulting in different chemical and biological properties.

Hopefully, this deep dive into the compound enlightens you a bit! Got any more specifics you're curious about?

Properties

IUPAC Name

6-bromo-3-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrN3O3/c24-18-8-9-20-19(15-18)22(29)27(23(30)25-20)12-4-7-21(28)26-13-10-17(11-14-26)16-5-2-1-3-6-16/h1-3,5-6,8-10,15H,4,7,11-14H2,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQTZYPGQUIDAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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